molecular formula C7H12N2O B8659568 2-(5-Ethyl-oxazol-2-yl)-ethylamine

2-(5-Ethyl-oxazol-2-yl)-ethylamine

Cat. No. B8659568
M. Wt: 140.18 g/mol
InChI Key: BSAKATHFNCNNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethyl-oxazol-2-yl)-ethylamine is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(5-ethyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2O/c1-2-6-5-9-7(10-6)3-4-8/h5H,2-4,8H2,1H3

InChI Key

BSAKATHFNCNNSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)CCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ammnonium formate (0.316 g, 5 mmol) is added to a solution of [2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamic acid benzyl ester (step 3) (1.66 mmol) in methanol (15 ml) and 10% Pd on carbon (125 mg) is added under an inert atmosphere. The mixture is stirred at ambient temperature for 2 hours. The catalyst is removed by filtration and the filtrate is evaporated. The residue is diluted with dichloromethane, filtered to remove undissolved solid and the solvent is removed. The residue is dissolved in DCM and treated with 1M aqueous sodium hydroxide solution (5 ml). The organic extract is separated, dried (MgSO4), filtered and the solvent is removed. Crystallisation from ethyl acetate/dichloromethane affords the titled compound.
Quantity
0.316 g
Type
reactant
Reaction Step One
Quantity
1.66 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of [2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamic acid benzyl ester (step 3) (0.41 g, 1.49 mmol), 2M HCl (0.75 ml) in ethanol (40 ml) is stirred under hydrogen in the presence of 10% Pd on carbon (0.041 g) for 5 hours. The reaction mixture is filtered and concentrated in vacuo to yield the titled compound.
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.041 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

2.86 g (10.43 mmol) benzyl [2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamate are placed in 130 ml of methanol, 0.910 mg palladium/charcoal 10% are added, then the mixture is hydrogenated for 5 hours at ambient temperature under a pressure of 14 psi. Then the catalyst is suction filtered and the solution is evaporated down.
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0.91 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Ammonium formate (0.316 g, 5 mmol) is added to a solution of [2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamic acid benzyl ester (step 3) (1.66 mmol) in methanol (15 ml) and 10% Pd on carbon (125 mg) is added under an inert atmosphere. The mixture is stirred at ambient temperature for 2 hours. The catalyst is removed by filtration and the filtrate is evaporated. The residue is diluted with dichloromethane, filtered to remove undissolved solid and the solvent is removed. The residue is dissolved in DCM and treated with 1M aqueous sodium hydroxide solution (5 ml). The organic extract is separated, dried (MgSO4), filtered and the solvent is removed. Crystallisation from ethyl acetate/dichloromethane affords the titled compound.
Quantity
0.316 g
Type
reactant
Reaction Step One
Quantity
1.66 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One

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